1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to a cyclohexane ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde and 4-methylcyclohexanone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 5-chloro-2-methoxybenzaldehyde and 4-methylcyclohexanone in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate undergoes cyclization to form the desired cyclohexane ring structure.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea: Shares the chloro-methoxyphenyl group but differs in the presence of a pyrazinylurea moiety.
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Contains a similar chloro-methoxyphenyl group but with an acetamide functional group.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile is unique due to its specific combination of functional groups and the cyclohexane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-11-5-7-15(10-17,8-6-11)13-9-12(16)3-4-14(13)18-2/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPLLLQNBYCDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C#N)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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